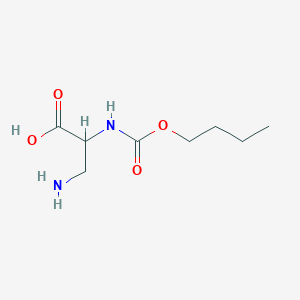
3-Amino-2-((butoxycarbonyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-((butoxycarbonyl)amino)propanoic acid typically involves the protection of the amino group of diaminopropionic acid. One common method involves dissolving 3-aminopropionic acid in tetrahydrofuran and a 10% sodium hydroxide solution, followed by the addition of di-tert-butyl dicarbonate at low temperatures. The reaction mixture is then stirred at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-((butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Reduction Reactions: Sodium borohydride is a common reducing agent used under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted amino acids and peptides.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Scientific Research Applications
3-Amino-2-((butoxycarbonyl)amino)propanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Organic Synthesis: It serves as a precursor for various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-2-((butoxycarbonyl)amino)propanoic acid involves its role as a protected amino acid derivative. The butoxycarbonyl (Boc) group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. The Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-(tert-butoxycarbonylamino)propanoic acid: A similar compound with a different protecting group.
3-Amino-2-(tert-butoxycarbonyl)propanoic acid: Another derivative with a similar structure but different reactivity.
Uniqueness
3-Amino-2-((butoxycarbonyl)amino)propanoic acid is unique due to its specific protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required .
Properties
Molecular Formula |
C8H16N2O4 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-amino-2-(butoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-2-3-4-14-8(13)10-6(5-9)7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12) |
InChI Key |
ZRTGKNHMZMLLEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















